3-Bromo-6-methyl-5-nitropyridin-2-amine
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Overview
Description
Compounds like “3-Bromo-6-methyl-5-nitropyridin-2-amine” belong to a class of organic compounds known as halogenated heterocycles . They are used in scientific research and have unique properties that make them valuable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), storage temperature, and purity . These properties can be determined using various analytical techniques.Scientific Research Applications
Synthesis and Transformation
3-Bromo-6-methyl-5-nitropyridin-2-amine undergoes various chemical transformations, contributing to the field of organic synthesis and pharmaceuticals. For instance, it can be prepared from corresponding amines via hydrogen peroxide oxidation, a method developed for large-scale production despite initial challenges in conversion rates and purity (Agosti et al., 2017). Its reactivity includes nucleophilic substitution reactions, where it can be aminated in specific positions by vicarious nucleophilic substitution reactions, yielding moderate to good yields (Bakke et al., 2001). Additionally, the interaction of this compound with amine can lead to unexpected nitro-group migration products, offering insights into rearrangement mechanisms in various solvents (Yao et al., 2005).
Reaction Studies
The molecule has been a subject of studies focusing on its reaction behavior under different conditions. For instance, the action of potassium amide on derivatives of this compound in liquid ammonia has been extensively studied, revealing various reaction types including substitutions, cine-substitutions, and ring transformations (Streef & Hertog, 2010). Moreover, its reactivity in 1,3-dipolar cycloaddition reactions has been explored, providing valuable information on the synthesis of specific amines and the behavior of nitropyridyl isocyanates (Holt & Fiksdahl, 2007).
Catalysis and Improvement of Solubility
This compound has also been used in studies aiming to improve drug solubility, a significant challenge in drug development. Techniques like ultrasound-assisted improvement have been employed to form salts of poorly soluble compounds, providing a novel template protocol (Machado et al., 2013). Additionally, its role in the synthesis of various amines through processes like reductive amination has been noted, highlighting its importance in the synthesis of fine and bulk chemicals used in life sciences (Senthamarai et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEACSSLDLWHNGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652038 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150935-62-9 |
Source
|
Record name | 3-Bromo-6-methyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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